LDN-192960

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

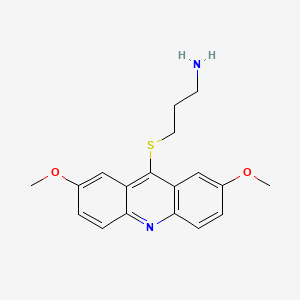

3-(2,7-dimethoxyacridin-9-yl)sulfanylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-21-12-4-6-16-14(10-12)18(23-9-3-8-19)15-11-13(22-2)5-7-17(15)20-16/h4-7,10-11H,3,8-9,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOMCSNUEHMROO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184582-62-5 | |

| Record name | 2,7-Dimethoxy-9-(3'-aminopropyl)thioacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184582625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

LDN-192960: A Comprehensive Technical Guide to a Dual Haspin and DYRK2 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of LDN-192960, a potent small molecule inhibitor targeting both Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2). This document collates critical quantitative data, details experimental methodologies for the characterization of this compound, and illustrates the intricate signaling pathways of its targets. The dual inhibitory nature of this compound presents a unique opportunity for therapeutic intervention in various pathologies, most notably in oncology, by concurrently modulating critical pathways in cell cycle regulation and protein stability. This guide is intended to be a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Introduction

This compound is a small molecule compound identified as a potent dual inhibitor of Haspin and DYRK2 kinases.[1][2][3][4][5] Haspin is a serine/threonine kinase crucial for the proper alignment of chromosomes during mitosis through the phosphorylation of histone H3 at threonine 3 (H3T3ph).[1][5][6][7] This post-translational modification is essential for the recruitment of the chromosomal passenger complex (CPC) to the centromere, ensuring accurate chromosome segregation.[1][5] Dysregulation of Haspin activity has been implicated in genomic instability and tumorigenesis.

DYRK2 is a member of the dual-specificity tyrosine-regulated kinase family and plays a multifaceted role in cellular processes, including cell cycle control, apoptosis, and proteasome-mediated protein degradation.[2][3][8][9] Notably, DYRK2 can phosphorylate the 26S proteasome subunit RPT3 at Thr25, enhancing proteasome activity.[3][8][9] Given the reliance of many cancer cells on the proteasome for survival, targeting DYRK2 has emerged as a promising anti-cancer strategy.[2][9]

The dual inhibition of both Haspin and DYRK2 by this compound offers a multi-pronged approach to cancer therapy by simultaneously disrupting mitotic progression and proteostasis. This guide will delve into the quantitative inhibitory profile of this compound, provide detailed experimental protocols for its evaluation, and visualize its mechanism of action within the cellular context.

Quantitative Data Presentation

The inhibitory activity of this compound against Haspin, DYRK2, and a panel of other kinases has been quantitatively assessed, primarily through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

| Kinase Target | IC50 (nM) | Reference(s) |

| Haspin | 10 | [1][2][3][4][5] |

| DYRK2 | 48 | [1][2][3][4][5] |

| DYRK1A | 100 | [2] |

| DYRK3 | 19 | [2] |

| CLK1 | 210 | [2] |

| PIM1 | 720 | [2] |

| TRKB | 720 | |

| ROS | >10,000 | |

| HIPK1 | >10,000 | |

| HIPK2 | >10,000 | |

| PIM-2 | 91,000 |

Cellular Activity of this compound

| Cell Line | Assay | Metric | Value (µM) | Reference(s) |

| HeLa (Haspin overexpressing) | p-Thr3-H3 levels | EC50 | 1.17 | [2] |

| HeLa (mitotic synchronized) | p-Thr3-H3 levels | EC50 | 0.02 | [2] |

| HEK293T (DYRK2 overexpressing) | p-RPT3 (Thr25) levels | Maximal effect | 1-10 | [10] |

| SKNBE, KELLY, SKNAS, SKNFI (Neuroblastoma) | Cell Proliferation | Dose-dependent inhibition | Not specified | [1][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize this compound.

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of this compound against Haspin. A similar setup can be adapted for DYRK2.

Materials:

-

Recombinant full-length human Haspin kinase

-

Biotinylated histone H3 (1-21) peptide substrate

-

ATP

-

This compound

-

Kinase reaction buffer (50 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Brij-35)

-

Stop/detection buffer (50 mM EDTA, 2 nM Europium-labeled anti-phospho-Histone H3 (Thr3) antibody, 40 nM Streptavidin-Allophycocyanin (APC))

-

384-well white assay plates

-

TR-FRET-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 384-well plate, add 2 µL of the this compound dilutions.

-

Add 3 µL of a mix containing 0.17 nM MBP-Haspin and 0.33 µM biotinylated H3 (1-21) peptide in kinase buffer to each well.

-

Initiate the kinase reaction by adding 5 µL of 400 µM ATP solution (final concentration 200 µM).

-

Incubate the reaction for 10 minutes at room temperature.

-

Terminate the reaction by adding 10 µL of stop/detection buffer.

-

Incubate for 2 hours at room temperature to allow for antibody binding.

-

Measure the TR-FRET signal on a compatible plate reader (excitation at 320-340 nm, emission at 615 nm for Europium and 665 nm for APC).

-

Calculate the ratio of the acceptor (665 nm) to the donor (615 nm) signal.

-

Plot the signal ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Western Blot for Phospho-Histone H3 (Thr3)

This protocol details the detection of phosphorylated Histone H3 at threonine 3 in cultured cells treated with this compound.

Materials:

-

HeLa cells

-

This compound

-

Cell culture medium and supplements

-

Nocodazole and MG132 (for mitotic synchronization)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-Histone H3 (Thr3), Mouse anti-Total Histone H3

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

-

For mitotic synchronization, treat cells with nocodazole and MG132 for a specified time.

-

Treat cells with varying concentrations of this compound for 1-2 hours.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-Histone H3 (Thr3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imager.

-

Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.

-

Quantify band intensities to determine the relative levels of phospho-Histone H3 (Thr3).

Cellular Western Blot for Phospho-RPT3 (Thr25)

This protocol is for detecting the phosphorylation of the DYRK2 substrate RPT3 at threonine 25.

Materials:

-

HEK293T cells

-

DYRK2-FLAG expression vector

-

Transfection reagent

-

This compound

-

Materials for Western blotting as listed in section 3.2.

-

Primary antibodies: Rabbit anti-phospho-RPT3 (Thr25), Mouse anti-FLAG, Rabbit anti-Total RPT3

Procedure:

-

Seed HEK293T cells and transfect with a DYRK2-FLAG expression vector.

-

Allow cells to express the protein for 24-48 hours.

-

Treat the transfected cells with a dose range of this compound for 2 hours.

-

Lyse the cells and perform Western blotting as described in section 3.2.

-

Use primary antibodies against phospho-RPT3 (Thr25), FLAG (to confirm DYRK2 expression), and total RPT3 (as a loading control).

-

Quantify the bands to assess the effect of this compound on DYRK2-mediated RPT3 phosphorylation.

Neuroblastoma Cell Proliferation Assay

This protocol describes an assay to evaluate the effect of this compound on the proliferation of neuroblastoma cell lines.

Materials:

-

Neuroblastoma cell lines (e.g., SKNBE, KELLY, SKNAS, SKNFI)

-

Cell culture medium and supplements

-

This compound

-

96-well cell culture plates

-

MTT or similar cell viability reagent (e.g., CellTiter-Glo)

-

Plate reader

Procedure:

-

Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere overnight.

-

Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for 72 hours.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence on a plate reader.

-

Normalize the data to the vehicle control and plot cell viability against the logarithm of the inhibitor concentration to determine the dose-response curve.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental designs are essential for a clear understanding of the scientific rationale and methodology.

Caption: Haspin signaling pathway in mitosis.

References

- 1. apexbt.com [apexbt.com]

- 2. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Structure, Roles and Inhibitors of a Mitotic Protein Kinase Haspin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 2 perturbs 26S proteasome-addicted neoplastic progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of LDN-192960 in Multiple Myeloma Studies

This technical guide provides a comprehensive overview of the role of this compound in the context of multiple myeloma (MM) research. This compound has emerged as a significant small molecule inhibitor, primarily targeting Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2), a key regulator of proteostasis in cancer cells. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental methodologies, and visualizes the critical signaling pathways and experimental workflows.

Introduction to this compound

This compound is a potent and selective small-molecule inhibitor of DYRK2.[1] Initially identified as a Haspin inhibitor, it has demonstrated significant off-target effects on DYRK and PIM kinase isoforms.[2] Its relevance in multiple myeloma stems from the dependency of MM cells on the 26S proteasome for their malignant progression.[1] By targeting DYRK2, this compound disrupts proteasome activity, inducing cytotoxicity in myeloma cells and offering a potential therapeutic strategy, particularly in cases of resistance to conventional proteasome inhibitors like bortezomib.[1][3]

Mechanism of Action in Multiple Myeloma

The primary mechanism of this compound in multiple myeloma involves the inhibition of DYRK2, which in turn perturbs the function of the 26S proteasome.[1] DYRK2 is a kinase that directly activates the 26S proteasome by phosphorylating the Rpt3 subunit at the Thr25 residue.[4][5] This activation is crucial for the survival of proteasome-addicted cancers like multiple myeloma.

This compound binds to the ATP-binding pocket of DYRK2, inhibiting its kinase activity.[2] This prevents the phosphorylation of Rpt3, leading to a significant reduction in the peptidase activities of the proteasome.[1] The subsequent accumulation of unfolded or misfolded proteins induces cellular stress and triggers apoptosis in myeloma cells.[1]

Furthermore, studies have shown that this compound can bypass bortezomib resistance in MM cells.[1][3] This is significant as bortezomib resistance is a major clinical challenge. The mechanism for overcoming resistance may be linked to the fact that this compound targets an upstream regulator of the proteasome, offering an alternative point of intervention.[3]

Signaling Pathways

The core signaling pathway affected by this compound in multiple myeloma is the DYRK2-mediated regulation of the 26S proteasome. A secondary interconnected pathway involves the transcription factor Heat Shock Factor 1 (HSF1), which is also regulated by DYRK2.

DYRK2-Proteasome Signaling Pathway

Caption: DYRK2-Proteasome signaling pathway and the inhibitory action of this compound.

Dual DYRK2-HSF1 Inhibition Pathway

Caption: Dual inhibition of the DYRK2-HSF1 axis leading to enhanced apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound in multiple myeloma and related contexts.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Condition | IC50 | Reference |

| DYRK2 | In vitro kinase assay (50 µM ATP) | 13 nM | [2] |

| DYRK2 | In vitro kinase assay | 48 nM | [6] |

| Haspin | In vitro kinase assay | 10 nM | [6] |

Table 2: Cytotoxicity of this compound in Multiple Myeloma Cell Lines

| Cell Line | Treatment Duration | EC50 | Non-cancerous Cell Line (AHH-1) EC50 | Reference |

| MM.1S | 36 hours | 6-12 µM | >30 µM | [1] |

| 5TGM1-GFP | 36 hours | 6-12 µM | >30 µM | [1] |

Table 3: Effect of this compound on Proteasome Activity

| Cell Line | Treatment | Effect | Reference |

| MDA-MB-468 | 10 µM this compound (2 hours) | Significant reduction in β1, β2, and β5 peptidase activities | [1] |

| MM and TNBC cells | 10 µM this compound (2 hours) | 20-40% inhibition of proteasome activity | [1] |

Table 4: In Vivo Efficacy of this compound

| Animal Model | Cell Line | Treatment Regimen | Outcome | Reference |

| BALB/c mice | MPC11 (allograft) | 50 mg/kg, thrice weekly for 2 weeks | Delayed myeloma-mediated bone degeneration | [1][7] |

| J:NU nude mice | MM.1S (xenograft) | 50 mg/kg | Dramatic reduction in tumor volume | [7] |

| BALB/c mice | 5TGM1-GFP (allograft) | 50 mg/kg | Improved mean survival (28.5 days vs. 19 days for vehicle) | [7] |

Experimental Protocols and Methodologies

This section outlines the methodologies employed in key experiments investigating the effects of this compound on multiple myeloma.

Cell Culture

-

Cell Lines: Human multiple myeloma cell lines (e.g., MM.1S, RPMI8226.BR) and murine myeloma cell lines (e.g., MPC11, 5TGM1-GFP) were utilized.[1][3]

-

Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 5-10% fetal bovine serum and antibiotics.[8]

In Vitro Cytotoxicity Assays

-

Method: Cell viability was assessed using assays such as the CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay.[3]

-

Procedure: Myeloma cells were seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 36 hours).[1] Cell viability was then measured and EC50 values were calculated.

Proteasome Activity Assays

-

Method: Fluorogenic peptide substrates were used to measure the chymotrypsin-like (Suc-LLVY-AMC), caspase-like (Ac-GPLD-AMC), and trypsin-like (Ac-RLR-AMC) activities of the proteasome.[1]

-

Procedure: Total cell lysates from treated and untreated cells were incubated with the specific fluorogenic substrates. The fluorescence intensity, corresponding to substrate cleavage, was measured to determine proteasome activity.[1]

In Vivo Xenograft and Allograft Models

-

Animal Models: Immunocompromised mice (e.g., J:NU nude mice) for human cell line xenografts and immunocompetent mice (e.g., BALB/c) for murine cell line allografts were used.[7]

-

Tumor Implantation: Myeloma cells were injected either subcutaneously (s.c.) to form palpable tumors or intravenously (i.v.) to mimic systemic disease and bone marrow infiltration.[7]

-

Treatment: Once tumors were established or after a set period post-injection, mice were randomized into treatment and vehicle control groups. This compound was administered, typically via intraperitoneal injection, at a specified dose and schedule (e.g., 50 mg/kg, thrice weekly).[7]

-

Efficacy Assessment: Tumor volume was measured regularly. At the end of the study, endpoints such as tumor weight, survival, and bone integrity (assessed by µCT) were evaluated.[1][7]

Experimental Workflow for In Vivo Studies

References

- 1. Inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 2 perturbs 26S proteasome-addicted neoplastic progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dual inhibition of HSF1 and DYRK2 impedes cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting dual-specificity tyrosine phosphorylation-regulated kinase 2 with a highly selective inhibitor for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | eLife [elifesciences.org]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. RNA interference screening identifies lenalidomide sensitizers in multiple myeloma, including RSK2 - PMC [pmc.ncbi.nlm.nih.gov]

LDN-192960 CAS number and supplier information

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the dual Haspin and DYRK2 kinase inhibitor, LDN-192960, including its chemical properties, supplier information, biological activity, and experimental applications.

Chemical Identity and Supplier Information

This compound is a potent small molecule inhibitor targeting Haspin (Histone H3 associated protein serine/threonine kinase) and DYRK2 (Dual-specificity tyrosine-regulated kinase 2). It is commercially available in both its free base and hydrochloride salt forms. It is crucial for researchers to note the specific form they are acquiring, as the CAS Number differs between them.

| Form | CAS Number |

| This compound (Free Base) | 184582-62-5 |

| This compound (hydrochloride) | 2309172-48-1[1] |

Several reputable suppliers offer this compound for research purposes. These include:

-

Cayman Chemical

-

MedChemExpress

-

Selleck Chemicals

-

GlpBio

-

Cambridge Bioscience (distributor for TargetMol Chemicals Inc.)

-

AOBIOUS

-

Aladdin Scientific

Researchers should request certificates of analysis from their chosen supplier to ensure the purity and identity of the compound.

Quantitative Data Summary

This compound exhibits potent inhibitory activity against its primary targets, Haspin and DYRK2. Its selectivity has been profiled against a panel of other kinases.

| Target | Measurement | Value | Cell Line/System | Reference |

| Haspin | IC50 | 10 nM | Cell-free assay | [1] |

| DYRK2 | IC50 | 48 nM | Cell-free assay | [1] |

| Haspin | EC50 | 1.17 µM | HeLa cells overexpressing Haspin | [2] |

| Haspin | EC50 | 0.02 µM | Mitotically synchronized HeLa cells | [1] |

| DYRK2 | IC50 | 53 nM | In vitro kinase assay | [3] |

| CLK1 | IC50 | 0.21 µM | Cell-free assay | [1] |

| DYRK1A | IC50 | 0.10 µM | Cell-free assay | [1] |

| DYRK3 | IC50 | 19 nM | Cell-free assay | [1] |

| PIM1 | IC50 | 0.72 µM | Cell-free assay | [1] |

Signaling Pathways

This compound's biological effects are primarily mediated through the inhibition of Haspin and DYRK2 kinases, which play crucial roles in cell cycle regulation and protein homeostasis.

Haspin Kinase Signaling Pathway

Haspin kinase is a key regulator of mitosis. Its primary substrate is Histone H3, which it phosphorylates at Threonine 3 (H3T3ph). This phosphorylation event is critical for the proper localization of the Chromosomal Passenger Complex (CPC) to the centromeres, ensuring accurate chromosome segregation during cell division. Inhibition of Haspin by this compound disrupts this process, leading to mitotic defects.

References

Methodological & Application

Application Notes and Protocols: Utilizing LDN-192960 for Cellular Studies in HeLa and HEK293T Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-192960 is a potent small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2), a serine/threonine kinase implicated in various cellular processes, including cell cycle regulation, proteasome function, and apoptosis.[1][2] Dysregulation of DYRK2 activity has been linked to the progression of several cancers, making it an attractive target for therapeutic intervention. These application notes provide detailed protocols for treating human cervical cancer (HeLa) and human embryonic kidney (HEK293T) cell lines with this compound to investigate its effects on cellular signaling and function.

Mechanism of Action

This compound primarily exerts its effects through the competitive inhibition of the ATP-binding site of DYRK2.[1] One of the key downstream targets of DYRK2 is the 26S proteasome, where it phosphorylates the Rpt3 subunit at Threonine 25, leading to an upregulation of proteasome activity.[1][2][3] By inhibiting DYRK2, this compound can impede proteasome function, leading to an accumulation of proteasome substrates and inducing cellular stress. Additionally, DYRK2 has been shown to phosphorylate and regulate the stability and activity of key oncoproteins such as c-Myc and c-Jun, as well as the tumor suppressor p53.[4]

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its effects on target cells.

| Parameter | Value | Cell Line | Reference |

| IC50 (DYRK2) | 48 nM | Cell-free assay | [2] |

| IC50 (DYRK2) | 53 nM | Cell-free assay | [1][3] |

| IC50 (Haspin) | 10 nM | Cell-free assay | [2] |

| Maximal Inhibition of Rpt3-Thr25 Phosphorylation | 1 - 10 µM | HEK293T | [1][5] |

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

| Experiment | Cell Line | This compound Concentration Range | Incubation Time | Observed Effect | Reference |

| Inhibition of Rpt3 Phosphorylation | HEK293T (overexpressing DYRK2) | 0.1 - 10 µM | 2 hours | Dose-dependent decrease in p-Rpt3 (Thr25) | [1][5] |

| Proteasome Activity Inhibition | MDA-MB-468 | 10 µM | 2 hours | 20-40% reduction in proteasome activity | [1] |

| Reduction of p-Histone H3 | HeLa | 0 - 1 µM | 1 hour | Dose-dependent decrease in p-H3 (Thr3) |

Experimental Protocols

Protocol 1: Assessment of DYRK2 Activity in HEK293T Cells by Western Blot

This protocol details the treatment of HEK293T cells transiently overexpressing DYRK2 with this compound and the subsequent analysis of the phosphorylation status of its substrate, Rpt3.

Materials:

-

HEK293T cells

-

DYRK2 expression plasmid (e.g., DYRK2-FLAG)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

DMEM with 10% FBS

-

This compound (stock solution in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-Rpt3 (Thr25), anti-Rpt3, anti-FLAG, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Transfection:

-

Seed HEK293T cells in 6-well plates to reach 70-80% confluency on the day of transfection.

-

Transfect cells with the DYRK2-FLAG expression plasmid according to the manufacturer's protocol.

-

Incubate for 24-48 hours post-transfection.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a DMSO vehicle control.

-

Aspirate the old medium from the cells and add the medium containing this compound or DMSO.

-

Incubate the cells for 2 hours at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add chemiluminescent substrate and visualize the bands using an imaging system.

-

Quantify band intensities and normalize the p-Rpt3 signal to total Rpt3 and the loading control (β-actin).

-

Protocol 2: Cell Viability Assessment in HeLa Cells using MTT Assay

This protocol describes how to measure the effect of this compound on the viability of HeLa cells.

Materials:

-

HeLa cells

-

DMEM with 10% FBS

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Cell Seeding:

-

Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Aspirate the old medium and add 100 µL of fresh medium containing various concentrations of this compound or a DMSO vehicle control to the wells.

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.[6]

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[6]

-

Aspirate the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

-

Shake the plate gently for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Protocol 3: Apoptosis Analysis in HeLa or HEK293T Cells using Annexin V/PI Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

HeLa or HEK293T cells

-

Culture medium

-

This compound (stock solution in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or DMSO for a predetermined time (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Staining:

-

Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within 1 hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

Protocol 4: Cell Cycle Analysis in HeLa Cells using Propidium Iodide Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

-

HeLa cells

-

Culture medium

-

This compound (stock solution in DMSO)

-

PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed HeLa cells in 6-well plates and treat with this compound as described in the apoptosis protocol.

-

-

Cell Fixation:

-

Harvest the cells by trypsinization and wash once with PBS.

-

Resuspend the cell pellet in 500 µL of PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

Use software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Visualizations

Caption: DYRK2 Signaling Pathway and Inhibition by this compound.

References

- 1. Inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 2 perturbs 26S proteasome-addicted neoplastic progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | eLife [elifesciences.org]

- 4. Discovery of the First Potent DYRK2 Proteolysis Targeting Chimera Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Preparing a DMSO Stock Solution of LDN-192960: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a dimethyl sulfoxide (DMSO) stock solution of LDN-192960, a potent inhibitor of Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2). Adherence to this protocol will ensure the accurate and consistent preparation of this reagent for use in various biological assays.

Summary of Key Data

A clear understanding of the physicochemical properties of this compound is critical for accurate stock solution preparation. The table below summarizes essential quantitative data for both the free base and hydrochloride salt forms of the compound.

| Property | This compound (Free Base) | This compound (Hydrochloride) |

| Molecular Formula | C₁₈H₂₀N₂O₂S | C₁₈H₂₀N₂O₂S • 2HCl |

| Molecular Weight | 328.43 g/mol [1] | 401.4 g/mol [2][3] |

| Solubility in DMSO | 25 mg/mL (76.12 mM)[1][4] | 30 mg/mL[2] or 33 mg/mL[3] |

| Recommended Solvent | Anhydrous/Fresh DMSO | Anhydrous/Fresh DMSO |

| Storage of Powder | -20°C for up to 3 years[4] | Store at -20°C[3] |

| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month[1][4] | -80°C for up to 6 months; -20°C for up to 1 month[3][5] |

Note: The solubility of this compound in DMSO can be affected by the presence of moisture. It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[4][5][6] The use of ultrasonic agitation may be necessary to fully dissolve the compound.[1][4]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound. This concentration is a common starting point for serial dilutions in many experimental settings.

Materials:

-

This compound (free base or hydrochloride salt)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Determine the required mass of this compound:

-

Use the following formula to calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution: Mass (mg) = 10 mM * Volume (mL) * Molecular Weight ( g/mol ) / 1000

-

Example for 1 mL of 10 mM stock solution:

-

This compound (Free Base): Mass = 10 * 1 * 328.43 / 1000 = 3.28 mg

-

This compound (Hydrochloride): Mass = 10 * 1 * 401.4 / 1000 = 4.01 mg

-

-

-

Weighing the Compound:

-

Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance.

-

Transfer the weighed powder to an appropriately sized microcentrifuge tube or vial.

-

-

Adding the Solvent:

-

Add the desired volume of anhydrous DMSO to the tube containing the this compound powder.

-

-

Dissolution:

-

Tightly cap the tube and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles.

-

If particles remain, place the tube in an ultrasonic water bath for 5-10 minutes, or until the compound is fully dissolved.[1][4] Gentle warming to 37°C can also aid in dissolution.[3]

-

-

Aliquoting and Storage:

-

Once the this compound is completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots in tightly sealed tubes at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3][4][5]

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway inhibited by this compound and the experimental workflow for preparing the stock solution.

References

Application Notes and Protocols for LDN-192960 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosage and administration of LDN-192960 in preclinical in vivo mouse models of multiple myeloma and triple-negative breast cancer. This compound is a potent and selective dual inhibitor of DYRK2 (dual-specificity tyrosine-regulated kinase 2) and Haspin kinases, demonstrating efficacy in reducing tumor burden in various cancer models.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vivo administration of this compound in mouse models.

| Parameter | Value | Mouse Model | Cancer Type | Source |

| Dosage | 50 mg/kg | Syngeneic BALB/c allograft | Multiple Myeloma (MPC11 cells) | [1][3] |

| Administration Route | Intraperitoneal (i.p.) injection | Syngeneic BALB/c allograft | Multiple Myeloma (MPC11 cells) | [1] |

| Frequency | Thrice weekly | Syngeneic BALB/c allograft | Multiple Myeloma (MPC11 cells) | [1][3] |

| Vehicle | Phosphate-Buffered Saline (PBS) | Syngeneic BALB/c allograft | Multiple Myeloma (MPC11 cells) | [1][3] |

| Parameter | Value | Mouse Model | Cancer Type | Source |

| Dosage | 50 mg/kg | J:NU nude mice xenograft | Multiple Myeloma (MM.1S cells) | [1] |

| Administration Route | Intraperitoneal (i.p.) injection | J:NU nude mice xenograft | Multiple Myeloma (MM.1S cells) | [1] |

| Frequency | Thrice weekly | J:NU nude mice xenograft | Multiple Myeloma (MM.1S cells) | [1] |

| Vehicle | Not specified, likely PBS | J:NU nude mice xenograft | Multiple Myeloma (MM.1S cells) | [1] |

| Parameter | Value | Mouse Model | Cancer Type | Source |

| Dosage | 50 mg/kg | J:NU mice | Multiple Myeloma (5TGM1-GFP cells) | [3] |

| Administration Route | Intravenous (i.v.) injection of cells | J:NU mice | Multiple Myeloma (5TGM1-GFP cells) | [3] |

| Frequency | Thrice weekly | J:NU mice | Multiple Myeloma (5TGM1-GFP cells) | [3] |

| Vehicle | Not specified, likely PBS | J:NU mice | Multiple Myeloma (5TGM1-GFP cells) | [3] |

Signaling Pathway of DYRK2 Inhibition by this compound

DYRK2 plays a crucial role in maintaining proteostasis in cancer cells, a state of cellular protein balance.[4][5] It achieves this by regulating two key components of the proteotoxic stress response pathway: the 26S proteasome and Heat Shock Factor 1 (HSF1).[4][5] this compound, by inhibiting DYRK2, disrupts these processes, leading to an accumulation of misfolded proteins and ultimately, cancer cell death.

Caption: DYRK2 signaling pathway and its inhibition by this compound.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Sterile Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Syringes and needles for administration

Protocol:

-

Weigh the required amount of this compound powder based on the desired dosage (e.g., 50 mg/kg) and the weight of the mice to be treated.

-

Aseptically transfer the powder to a sterile microcentrifuge tube.

-

Add the calculated volume of sterile PBS to the tube to achieve the final desired concentration.

-

Vortex the tube vigorously until the this compound is completely dissolved or forms a homogenous suspension. Ensure no visible clumps remain.

-

The solution is now ready for administration. It is recommended to prepare the solution fresh before each use.

In Vivo Efficacy Study in a Syngeneic Mouse Model of Multiple Myeloma

This protocol describes the use of this compound in a syngeneic allograft model using MPC11 multiple myeloma cells in BALB/c mice.

Animal Model:

-

BALB/c mice (female, 6-8 weeks old)

Cell Line:

-

MPC11 murine multiple myeloma cells

Experimental Workflow:

Caption: Experimental workflow for a multiple myeloma syngeneic model.

Detailed Protocol:

-

Cell Culture: Culture MPC11 cells in appropriate media until they reach the desired confluence for injection.

-

Implantation: Harvest and resuspend the MPC11 cells in sterile PBS. Inject the cells (e.g., 1 x 10^6 cells) intravenously into the tail vein of BALB/c mice.

-

Tumor Establishment: Allow the tumors to establish for a predetermined period (e.g., 2 weeks).

-

Randomization and Treatment: Randomize the mice into two groups: a vehicle control group and an this compound treatment group.[3]

-

Administer this compound (50 mg/kg) or an equal volume of PBS intraperitoneally three times a week.[1][3]

-

Monitoring and Endpoint Analysis:

-

Monitor the mice regularly for signs of tumor progression and overall health.

-

Tumor burden can be assessed using methods like bioluminescence imaging if luciferase-expressing cells are used.

-

At the end of the study (e.g., after 3 weeks of treatment), euthanize the mice.[1]

-

Excise femurs and fix them in formalin for micro-computed tomography (μCT) analysis to visualize and quantify cortical and trabecular bone structure.[1][3]

-

For survival studies, monitor mice until they reach a predetermined endpoint (e.g., hindlimb paralysis) and record the date of euthanasia.[3]

-

In Vivo Efficacy Study in a Xenograft Mouse Model of Triple-Negative Breast Cancer

This protocol outlines a general approach for evaluating this compound in a triple-negative breast cancer (TNBC) xenograft model.

Animal Model:

-

Immunocompromised mice (e.g., NOD-SCID or NSG mice, female, 6-8 weeks old)

Cell Line:

-

Human triple-negative breast cancer cell lines (e.g., MDA-MB-231)

Experimental Workflow:

Caption: Experimental workflow for a TNBC xenograft model.

Detailed Protocol:

-

Cell Preparation and Implantation: Prepare a suspension of TNBC cells (e.g., 5 x 10^6 cells) in a mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Treatment Administration: Administer this compound at the desired dosage and schedule (e.g., intraperitoneal injection). The vehicle control group should receive an equal volume of the vehicle solution.

-

Monitoring and Data Collection:

-

Measure tumor dimensions with calipers (e.g., twice weekly) and calculate the tumor volume.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue treatment for a predetermined period or until the tumors in the control group reach the maximum allowed size.

-

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as western blotting or immunohistochemistry, to assess the on-target effects of this compound.

References

- 1. Inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 2 perturbs 26S proteasome-addicted neoplastic progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging roles of DYRK2 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Detecting DYRK2 Inhibition by LDN-192960 Using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for assessing the inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) by the small molecule inhibitor LDN-192960 in a cell-based Western blot assay. The protocol includes cell culture and treatment, lysate preparation, SDS-PAGE, immunoblotting, and data analysis. Furthermore, it outlines the detection of downstream targets of DYRK2 to confirm the on-target effect of this compound.

Introduction

DYRK2 is a protein kinase involved in various cellular processes, including cell cycle regulation, apoptosis, and protein degradation.[1][2] Its dysregulation has been implicated in several cancers, making it an attractive target for therapeutic intervention.[3] this compound has been identified as a potent dual inhibitor of Haspin and DYRK2, with an IC50 of 48 nM for DYRK2.[4][5] It exerts its inhibitory effect by binding to the ATP-binding pocket of the kinase.[6] Western blotting is a widely used technique to detect changes in protein expression and post-translational modifications, such as phosphorylation. This protocol details the use of Western blotting to monitor the inhibition of DYRK2 activity by observing the phosphorylation status of its downstream targets.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of DYRK2 and the experimental workflow for the Western blot protocol.

Caption: DYRK2 signaling pathway and inhibition by this compound.

References

- 1. DYRK2 Antibody [ABIN563629] - for Human WB, ELISA, IHC (p) [antibodies-online.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Phospho-DYRK2/4 (Tyr382/Tyr264) Antibody | Affinity Biosciences [affbiotech.com]

- 5. origene.com [origene.com]

- 6. abbexa.com [abbexa.com]

Application of LDN-192960 in Cell Cycle Analysis Experiments

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

LDN-192960 is a potent small molecule inhibitor with dual activity against Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2).[1][2][3][4] Its application in cell cycle analysis primarily stems from its potent inhibition of DYRK2, a serine/threonine kinase that plays a crucial role in cell cycle regulation.[5][6][7] DYRK2 is implicated in the control of G1/S and G2/M transitions through its interaction with key cell cycle proteins and the ubiquitin-proteasome system.[8] Understanding the impact of this compound on cell cycle progression is vital for elucidating the therapeutic potential of DYRK2 inhibition in oncology and other proliferative disorders.

Mechanism of Action in Cell Cycle Regulation

The primary mechanism by which this compound influences the cell cycle is through the inhibition of DYRK2. DYRK2 has been shown to regulate the stability and activity of several key proteins involved in cell cycle progression.[6][7]

-

Regulation of the 26S Proteasome: DYRK2 phosphorylates the proteasome subunit Rpt3, which can enhance proteasome activity.[4][9] Inhibition of DYRK2 by this compound can lead to reduced proteasome function, resulting in the accumulation of cell cycle inhibitors like p21 and p27, and the destabilization of pro-proliferative proteins.[5]

-

Phosphorylation of Cell Cycle Regulators: DYRK2 directly phosphorylates and primes several key cell cycle regulators for degradation, including c-Jun and c-Myc.[1][6] By inhibiting DYRK2, this compound can lead to the stabilization of these proteins, which can paradoxically also affect cell cycle timing. However, the predominant effect observed upon DYRK2 inhibition in several cancer types is a cell cycle arrest, particularly in the G1 phase.[5][6]

-

Interaction with the p53 Pathway: DYRK2 can phosphorylate the tumor suppressor p53 at Serine 46, promoting apoptosis.[6] While the direct effect of this compound on this specific phosphorylation event requires further investigation, the interplay between DYRK2 and p53 signaling adds another layer of complexity to its role in cell fate decisions, including cell cycle arrest and apoptosis.

Inhibition of DYRK2 by small molecules has been shown to induce a G0/G1 cell cycle arrest in prostate cancer cells.[5] This is associated with the downregulation of cell cycle-promoting proteins such as phosphorylated Retinoblastoma protein (p-RB), Cyclin-Dependent Kinase 4 (CDK4), and CDK6, and the upregulation of CDK inhibitors (CKIs) like p21 and p27.[5]

Data Presentation

The following tables summarize the inhibitory activity of this compound and the representative effects of DYRK2 inhibition on cell cycle distribution in cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| Haspin | 10[1][2] |

| DYRK2 | 48[1][2] |

Table 2: Representative Effect of a Selective DYRK2 Inhibitor (YK-2-69) on Cell Cycle Distribution in Prostate Cancer Cells

Data presented here is based on the effects of a highly selective DYRK2 inhibitor, YK-2-69, as a proxy for the specific effects of DYRK2 inhibition on the cell cycle. While not this compound, this data illustrates the expected outcome of potent DYRK2 inhibition.

| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| DU145 (Prostate) | Control (DMSO) | ~55% | ~30% | ~15% |

| DU145 (Prostate) | YK-2-69 (1 µM, 48h) | ~75% | ~15% | ~10% |

| PC-3 (Prostate) | Control (DMSO) | ~60% | ~25% | ~15% |

| PC-3 (Prostate) | YK-2-69 (1 µM, 48h) | ~80% | ~10% | ~10% |

| 22Rv1 (Prostate) | Control (DMSO) | ~65% | ~20% | ~15% |

| 22Rv1 (Prostate) | YK-2-69 (1 µM, 48h) | ~85% | ~10% | ~5% |

(Note: Percentages are estimations based on graphical representations from the cited source and are meant to be illustrative of a significant G0/G1 arrest.)[5]

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol describes a standard method for analyzing the cell cycle distribution of a cell population treated with this compound using propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

This compound (solubilized in DMSO)

-

Cancer cell line of interest (e.g., DU145, PC-3, MDA-MB-231)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) should be included.

-

Replace the medium in the wells with the medium containing this compound or vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

Cell Harvesting:

-

Aspirate the medium and wash the cells once with PBS.

-

Add trypsin-EDTA to detach the cells.

-

Once detached, add complete medium to neutralize the trypsin and collect the cells in a 15 mL conical tube.

-

Centrifuge the cells at 300 x g for 5 minutes.

-

-

Fixation:

-

Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored at -20°C for several weeks.

-

-

Staining:

-

Centrifuge the fixed cells at 850 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Collect data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Visualizations

Signaling Pathway of DYRK2 in Cell Cycle Regulation

Caption: DYRK2 signaling in G1/S phase regulation.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for cell cycle analysis using this compound.

Logical Relationship of this compound Action

Caption: Logical flow of this compound's effect on cell cycle.

References

- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 2. Frontiers | Inhibition of Protein Kinase CK2 Affects Thymidylate Synthesis Cycle Enzyme Level and Distribution in Human Cancer Cells [frontiersin.org]

- 3. Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell cycle control in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting dual-specificity tyrosine phosphorylation-regulated kinase 2 with a highly selective inhibitor for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Engagement of DYRK2 in proper control for cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell-cycle-phase progression analysis identifies unique phenotypes of major prognostic and predictive significance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for LDN-192960 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-192960 is a potent small molecule inhibitor targeting Haspin (Histone H3-Thr3 kinase) and Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2).[1][2] Haspin is a serine/threonine kinase crucial for the proper alignment of chromosomes during mitosis, primarily through the phosphorylation of histone H3 at threonine 3 (H3T3ph). This phosphorylation event creates a docking site for the Chromosomal Passenger Complex (CPC), a key regulator of mitotic progression. DYRK2 is implicated in various cellular processes, including cell cycle control and proteasome regulation. The dual inhibitory action of this compound makes it a valuable tool for cancer research and a potential therapeutic agent. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize inhibitors of Haspin and DYRK2.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of both Haspin and DYRK2 kinases. By binding to the ATP-binding pocket of these enzymes, it prevents the transfer of phosphate from ATP to their respective substrates. In the context of Haspin, this inhibition blocks the phosphorylation of histone H3, leading to defects in CPC localization and mitotic arrest. For DYRK2, inhibition by this compound can impact a variety of downstream signaling pathways.

Data Presentation

The inhibitory activity of this compound against its primary targets has been quantified, with IC50 values provided in the table below.

| Target Kinase | This compound IC50 (nM) |

| Haspin | 10 |

| DYRK2 | 48 |

| Data sourced from MedChemExpress and Selleck Chemicals.[1][2] |

For high-throughput screening, assay performance is critical. While specific HTS performance data for this compound is not widely published, the following table presents representative data from a well-optimized Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for DYRK1A, a closely related kinase. This data serves as a benchmark for expected performance in a robustly developed assay for Haspin or DYRK2.

| HTS Performance Metric | Representative Value | Interpretation |

| Z'-Factor | 0.7 - 0.8 | Excellent |

| Signal-to-Background (S/B) | > 10 | Excellent |

| Representative data based on a TR-FRET assay for a related kinase, DYRK1A. |

A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay with a large separation between positive and negative controls, making it highly suitable for HTS.[3][4]

Signaling Pathways

To understand the cellular context of this compound's activity, it is crucial to visualize the signaling pathways of its target kinases.

References

Application Notes and Protocols: LDN-192960 in Combination Cancer Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-192960 is a potent small molecule inhibitor targeting Haspin and Dual-specificity tyrosine-regulated kinase 2 (DYRK2), with IC50 values of 10 nM and 48 nM, respectively[1][2]. DYRK2 is a critical regulator of the 26S proteasome, a key component in cellular protein homeostasis.[3][4] Many cancers, including multiple myeloma (MM) and triple-negative breast cancer (TNBC), exhibit a dependency on the 26S proteasome for their progression, making it a viable therapeutic target.[1][5] this compound has demonstrated the ability to impede the activity of the 26S proteasome, leading to cytotoxicity in cancer cells.[1] This has led to the investigation of this compound in combination with other cancer therapeutics, particularly proteasome inhibitors, to enhance anti-cancer efficacy and overcome drug resistance.

These application notes provide a summary of the current understanding of this compound in combination therapies, detailed experimental protocols for assessing synergy, and visualizations of the key signaling pathways and experimental workflows.

Data Presentation: Efficacy of this compound in Cancer Cell Lines

The following tables summarize the quantitative data on the efficacy of this compound as a single agent and its effect on proteasome activity.

Table 1: In Vitro Efficacy of this compound in Multiple Myeloma (MM) Cell Lines

| Cell Line | Drug | EC50 |

| MM.1S (Parental) | This compound | ~10 µM[1] |

| RPMI8226 (Parental) | This compound | ~10 µM[1] |

| MM.1S.BR (Bortezomib-Resistant) | This compound | ~10 µM[1] |

| 8226.BR (Bortezomib-Resistant) | This compound | ~10 µM[1] |

| MM.1S (Parental) | Bortezomib | ~5 nM[1] |

| MM.1S.BR (Bortezomib-Resistant) | Bortezomib | >50 nM[1] |

| RPMI8226 (Parental) | Bortezomib | ~10 nM[1] |

| 8226.BR (Bortezomib-Resistant) | Bortezomib | >500 nM[1] |

EC50 values for this compound were determined after a 72-hour treatment.[1]

Table 2: Effect of this compound on Proteasome Activity

| Cell Line | Treatment | Proteasome Activity Inhibition (%) |

| Multiple Myeloma (MM) | 10 µM this compound (2 hours) | 20-40%[1] |

| Triple-Negative Breast Cancer (TNBC) | 10 µM this compound (2 hours) | 20-40%[1] |

| Bortezomib-Resistant MM (8226.BR & MM.1S.BR) | 10 µM this compound (2 hours) | 30-40%[1] |

Signaling Pathway

The synergistic effect of this compound in combination with proteasome inhibitors stems from the dual targeting of the proteostasis machinery within cancer cells. This compound inhibits DYRK2, which in turn reduces the phosphorylation and activity of the 26S proteasome. When combined with a direct proteasome inhibitor like bortezomib, this leads to a more profound and sustained inhibition of proteasome function, ultimately triggering apoptosis.

Caption: Combined inhibition of DYRK2 and the 26S proteasome.

Experimental Protocols

In Vitro Synergy Assessment using the Chou-Talalay Method

This protocol outlines the determination of the synergistic effects of this compound in combination with a proteasome inhibitor (e.g., bortezomib) in a cancer cell line using a cytotoxicity assay and subsequent analysis using the Chou-Talalay method to calculate the Combination Index (CI).

1. Materials:

-

Cancer cell line of interest (e.g., RPMI8226 multiple myeloma cells)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

Proteasome inhibitor (e.g., Bortezomib, stock solution in DMSO)

-

96-well cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

Multichannel pipette

-

Plate reader

2. Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh medium.

-

Count cells and adjust the density to 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

-

Drug Preparation and Treatment:

-

Prepare serial dilutions of this compound and the proteasome inhibitor in complete medium.

-

For combination treatment, prepare drug mixtures at a constant ratio (e.g., based on the ratio of their individual IC50 values).

-

Remove the old medium from the 96-well plate and add 100 µL of the drug dilutions (single agents and combinations in triplicate). Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 72 hours at 37°C, 5% CO2.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

3. Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 values for this compound and the proteasome inhibitor alone.

-

Use software like CompuSyn to perform the Chou-Talalay analysis. This will generate a Combination Index (CI) for different effect levels (fractions affected, Fa).

-

CI < 1: Synergism

-

CI = 1: Additive effect

-

CI > 1: Antagonism

-

Caption: Workflow for in vitro synergy assessment.

In Vivo Combination Therapy in a Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in combination with a proteasome inhibitor in a mouse xenograft model of cancer.

1. Materials:

-

Immunocompromised mice (e.g., NOD-SCID or NSG mice, 6-8 weeks old)

-

Cancer cell line of interest (e.g., RPMI8226)

-

Matrigel

-

This compound formulated for in vivo use

-

Proteasome inhibitor formulated for in vivo use

-

Vehicle control solution

-

Calipers

-

Animal balance

2. Procedure:

-

Tumor Implantation:

-

Resuspend cancer cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

-

Monitor tumor growth regularly.

-

-

Treatment:

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):

-

Group 1: Vehicle control

-

Group 2: this compound

-

Group 3: Proteasome inhibitor

-

Group 4: this compound + Proteasome inhibitor

-

-

Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal injection, oral gavage). Dosing and schedule should be optimized in preliminary studies.

-

Measure tumor volume with calipers and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

-

Endpoint and Analysis:

-

Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Weigh the tumors and process them for further analysis (e.g., histopathology, western blotting).

-

Plot tumor growth curves and compare the tumor growth inhibition (TGI) between the treatment groups.

-

Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.

-

Caption: Workflow for in vivo combination therapy study.

Conclusion

This compound, as a dual inhibitor of Haspin and DYRK2, presents a promising therapeutic strategy for cancers dependent on the 26S proteasome. Its ability to synergize with proteasome inhibitors offers a potential avenue to enhance treatment efficacy and overcome resistance. The provided protocols and data serve as a guide for researchers to further investigate and harness the therapeutic potential of this compound in combination cancer therapies. Rigorous in vitro and in vivo studies are warranted to fully elucidate the clinical utility of these combination strategies.

References

- 1. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro cytotoxicity assay [bio-protocol.org]

- 3. Functional Roles of DYRK2 as a Tumor Regulator [mdpi.com]

- 4. Emerging roles of DYRK2 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 2 perturbs 26S proteasome-addicted neoplastic progression - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting LDN-192960 solubility problems in aqueous buffers

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of LDN-192960 in aqueous buffers. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound free base is soluble in DMSO at concentrations up to 25 mg/mL (76.12 mM), though ultrasonication may be required to achieve complete dissolution.[1][2] The hydrochloride salt form also dissolves well in DMSO, with reported solubility up to 33 mg/mL.[3] It is critical to use fresh, anhydrous DMSO, as the compound's solubility can be significantly reduced by moisture absorbed by the solvent.[2][4][5]

Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer like PBS. What is causing this and how can I fix it?

This is a common issue known as "precipitation upon dilution." It occurs because this compound has limited solubility in aqueous solutions. When the high-concentration DMSO stock is introduced to the aqueous buffer, the compound may crash out of solution.

To mitigate this, try the following:

-

Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous buffer.

-

Use a pre-warmed buffer: Gently warming your aqueous buffer to 37°C before adding the DMSO stock can sometimes help maintain solubility.[3]

-

Increase the percentage of DMSO: While not always feasible for cell-based assays, a slightly higher final percentage of DMSO in your working solution can improve solubility.

-

Use the hydrochloride salt: The hydrochloride form of this compound has better aqueous solubility. It is reported to be soluble in PBS (pH 7.2) at up to 10 mg/mL.[3][6]

-

Incorporate sonication: After dilution, placing the solution in an ultrasonic bath for a short period can help redissolve fine precipitates.[3]

Q3: My this compound (free base) will not dissolve in PBS or cell culture medium at all. What are my options?

Directly dissolving the free base form of this compound in aqueous buffers is generally not feasible.[4] You must first prepare a concentrated stock solution in DMSO and then dilute this stock into your aqueous medium. If you continue to face issues even after dilution, consider using the more water-soluble hydrochloride salt of this compound.[3][6]

Q4: Are there alternative formulations to improve solubility for in vivo experiments?

Yes. For animal experiments, where direct injection of high-percentage DMSO solutions is undesirable, co-solvents or formulation vehicles are often used. One published protocol for this compound hydrochloride involves creating a suspended solution using 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.[5] This method allows for the preparation of a 0.71 mg/mL solution suitable for oral or intraperitoneal injection.[5]

Q5: How should I properly store my this compound powder and stock solutions?

-

Powder: The solid form of this compound should be stored at -20°C for long-term stability (up to 3 years).[1]

-

Stock Solutions: Once dissolved in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[2][5] For long-term storage, keep these aliquots at -80°C (stable for up to 6 months).[1][2][5] For short-term storage, -20°C is acceptable for up to one month.[1][2][5]

Solubility Data Summary

The following table summarizes the reported solubility of this compound in various solvents.

| Compound Form | Solvent | Reported Solubility | Molar Concentration | Notes |

| This compound (Free Base) | DMSO | 25 mg/mL | 76.12 mM | Requires sonication.[1][2] |

| Ethanol | Insoluble | N/A | [4] | |

| Water | 66 mg/mL | N/A | Note: This value from one supplier seems anomalous and may refer to a specific formulation or salt form. Most other sources indicate poor aqueous solubility.[4] | |

| This compound (Hydrochloride) | DMSO | 7.14 mg/mL - 33 mg/mL | 17.79 mM - 82.2 mM | Requires sonication; use fresh DMSO.[3][5] |

| PBS (pH 7.2) | 10 mg/mL | 24.9 mM | [3][6] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

-

Weigh the Compound: Accurately weigh the required mass of this compound powder. For example, for 1 mL of a 10 mM solution (MW: 328.43 g/mol ), you would need 3.28 mg.

-

Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the powder.

-

Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minute intervals until the solution is clear. Gentle warming to 37°C can also be applied.[3]

-

Store: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for long-term use.[2][5]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

-

Prepare Buffer: Prepare your desired aqueous buffer (e.g., PBS, cell culture medium) and filter-sterilize if necessary. Pre-warming the buffer to 37°C may aid solubility.

-

Calculate Dilution: Determine the volume of your DMSO stock solution needed to achieve the desired final concentration. Aim to keep the final DMSO concentration in your working solution as low as possible (typically <0.5%) to avoid solvent effects in biological assays.

-

Perform Dilution: Add the DMSO stock solution dropwise to the vigorously vortexing aqueous buffer. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

-

Inspect and Use: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. If a fine precipitate forms, try a brief sonication.

Visual Guides and Pathways

Signaling Pathway Inhibition by this compound

This compound is a potent inhibitor of Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2).[4][7] DYRK2 has been shown to regulate the 26S proteasome, a key component in cellular protein degradation.[8] Inhibition of these kinases can impact cell cycle progression and proteasome activity.[8][9]

Caption: this compound inhibits Haspin and DYRK2 kinase activity.

Experimental Workflow for Solution Preparation

This workflow outlines the steps and decision points for preparing an aqueous working solution of this compound from a DMSO stock.

Caption: Workflow for preparing aqueous this compound solutions.

Troubleshooting Logic for Solubility Issues

This diagram provides a logical path for addressing solubility problems encountered during experiments.

Caption: Decision tree for troubleshooting this compound solubility.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 8. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Navigating the Nuances of LDN-192960 Stability: A Technical Resource

For researchers and drug development professionals utilizing the potent Haspin and DYRK2 inhibitor, LDN-192960, ensuring its stability throughout experimental procedures is paramount for obtaining reliable and reproducible results. This technical support center provides a comprehensive guide to understanding and managing the stability of this compound, complete with troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to clarify complex pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial for maintaining the integrity of this compound. For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years. Once in solution, stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to minimize freeze-thaw cycles.[1]